5-(4-benzylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of piperazine, oxazole, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole ring, followed by the introduction of the piperazine and fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-5-CARBONITRILE
- 5-(4-METHYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21FN4O |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H21FN4O/c24-20-9-6-18(7-10-20)8-11-22-26-21(16-25)23(29-22)28-14-12-27(13-15-28)17-19-4-2-1-3-5-19/h1-11H,12-15,17H2/b11-8+ |
InChI Key |
GIBGMYRJTGMNAR-DHZHZOJOSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)F)C#N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.